
Piperazine, 1-(2-(2-(diphenylmethoxy)ethoxy)ethyl)-2,4,5-trimethyl-, dihydrochloride, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(2-(2-(diphenylmethoxy)ethoxy)ethyl)-2,4,5-trimethyl-, dihydrochloride, (E)- is a complex organic compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is notable for its unique structure, which includes a piperazine ring substituted with diphenylmethoxy and ethoxy groups, as well as trimethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several key steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the use of high-purity reagents and optimized reaction conditions to ensure high yields and purity. For instance, the preparation of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine involves reacting piperazine and piperazine dihydrochloride in a solvent, followed by further reactions and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine derivatives can undergo various types of chemical reactions, including:
Oxidation: Piperazine derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert piperazine derivatives to their corresponding amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Common reagents used in the reactions of piperazine derivatives include sulfonium salts, bromides, and various oxidizing and reducing agents. Reaction conditions often involve the use of bases like DBU and solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of protected 1,2-diamines with sulfonium salts can yield chiral piperazines .
Applications De Recherche Scientifique
Piperazine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Employed in the development of pharmaceuticals, including antipsychotics and antihistamines.
Industry: Utilized in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of piperazine derivatives involves their interaction with specific molecular targets and pathways. For example, some piperazine derivatives act as receptor modulators, binding to and modulating the activity of neurotransmitter receptors in the brain. Others may inhibit enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Piperazine, 1-(2-(2-(diphenylmethoxy)ethoxy)ethyl)-2,4,5-trimethyl-, dihydrochloride, (E)- can be compared with other piperazine derivatives such as:
Trimetazidine: Used as an anti-anginal medication.
Ranolazine: Employed in the treatment of chronic angina.
Quetiapine: An antipsychotic used to treat schizophrenia and bipolar disorder
These compounds share the piperazine core structure but differ in their specific substituents and pharmacological activities, highlighting the versatility and importance of piperazine derivatives in various fields.
Propriétés
Numéro CAS |
10140-09-7 |
|---|---|
Formule moléculaire |
C24H36Cl2N2O2 |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
(2R,5S)-1-[2-(2-benzhydryloxyethoxy)ethyl]-2,4,5-trimethylpiperazine;dihydrochloride |
InChI |
InChI=1S/C24H34N2O2.2ClH/c1-20-19-26(21(2)18-25(20)3)14-15-27-16-17-28-24(22-10-6-4-7-11-22)23-12-8-5-9-13-23;;/h4-13,20-21,24H,14-19H2,1-3H3;2*1H/t20-,21+;;/m0../s1 |
Clé InChI |
NKRBUMCSFSXZNY-DDZPGPNZSA-N |
SMILES isomérique |
C[C@@H]1CN([C@H](CN1CCOCCOC(C2=CC=CC=C2)C3=CC=CC=C3)C)C.Cl.Cl |
SMILES canonique |
CC1CN(C(CN1CCOCCOC(C2=CC=CC=C2)C3=CC=CC=C3)C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


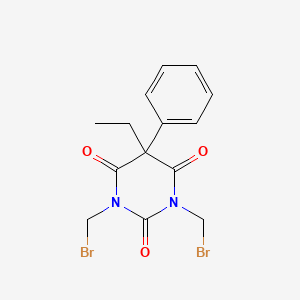
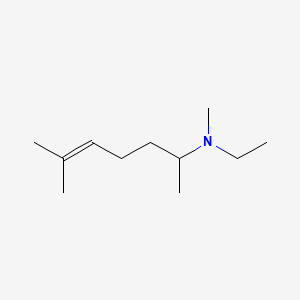
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-fluorobenzohydrazide](/img/structure/B14155696.png)
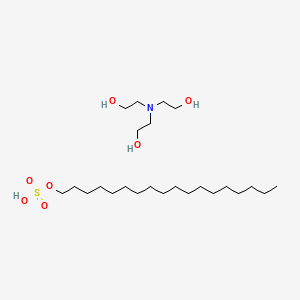
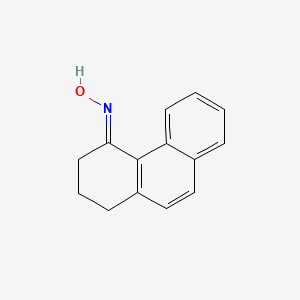
![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B14155703.png)
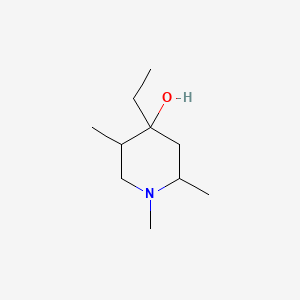
![5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1'-cyclopentane]-1,9-dicarbonitrile](/img/structure/B14155706.png)
![butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14155715.png)
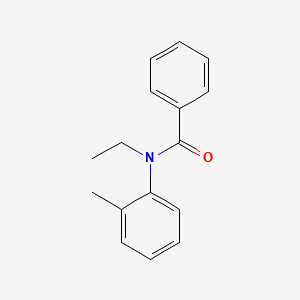
![2,2'-[(Methylimino)dimethanediyl]bis(4-methylphenol)](/img/structure/B14155738.png)
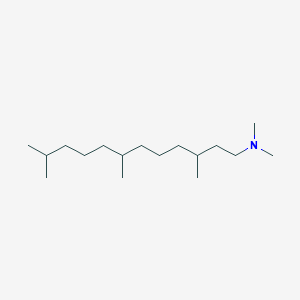
![2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14155763.png)
![Ornithine, N5-[(acetylamino)iminomethyl]-](/img/structure/B14155769.png)
